4-Methylphenyl 5-nitro-2-pyridinyl sulfone
Overview
Description
4-Methylphenyl 5-nitro-2-pyridinyl sulfone is an organic compound with the molecular formula C12H10N2O4S It is characterized by the presence of a sulfone group (SO2) attached to a pyridine ring and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl 5-nitro-2-pyridinyl sulfone typically involves the following steps:
Sulfonation: The sulfone group is introduced by reacting the nitrated pyridine with a sulfonyl chloride derivative in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactions and the use of automated reactors to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl 5-nitro-2-pyridinyl sulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-Methylphenyl 5-nitro-2-pyridinyl sulfone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methylphenyl 5-nitro-2-pyridinyl sulfone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfone group can also modulate the compound’s reactivity and stability, influencing its overall activity.
Comparison with Similar Compounds
Similar Compounds
4-Methylphenyl 2-pyridinyl sulfone: Lacks the nitro group, resulting in different reactivity and biological activity.
5-Nitro-2-pyridinyl sulfone: Lacks the methylphenyl group, affecting its chemical properties and applications.
4-Methylphenyl 5-nitro-3-pyridinyl sulfone: Positional isomer with different chemical and biological properties.
Uniqueness
4-Methylphenyl 5-nitro-2-pyridinyl sulfone is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both the nitro and sulfone groups allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-5-nitropyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c1-9-2-5-11(6-3-9)19(17,18)12-7-4-10(8-13-12)14(15)16/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLPNUJAOPJLTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301332471 | |
Record name | 2-(4-methylphenyl)sulfonyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301332471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665816 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
91974-22-0 | |
Record name | 2-(4-methylphenyl)sulfonyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301332471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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